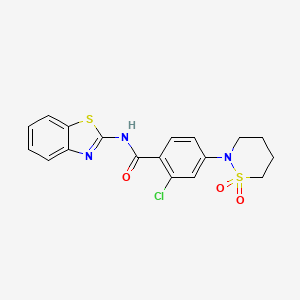

N-(1,3-benzothiazol-2-yl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Description

Properties

Molecular Formula |

C18H16ClN3O3S2 |

|---|---|

Molecular Weight |

421.9 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-chloro-4-(1,1-dioxothiazinan-2-yl)benzamide |

InChI |

InChI=1S/C18H16ClN3O3S2/c19-14-11-12(22-9-3-4-10-27(22,24)25)7-8-13(14)17(23)21-18-20-15-5-1-2-6-16(15)26-18/h1-2,5-8,11H,3-4,9-10H2,(H,20,21,23) |

InChI Key |

HYFZZZRQDOLZGH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Aminobenzothiazole

The benzothiazole core is synthesized via cyclization of 2-aminothiophenol with chloroacetyl chloride under basic conditions. A mixture of 2-aminothiophenol (1.0 equiv), chloroacetyl chloride (1.2 equiv), and triethylamine (2.0 equiv) in dichloromethane is stirred at 0–5°C for 2 hours, yielding 2-aminobenzothiazole with 85–90% purity.

Chlorination of 4-Nitrobenzamide

4-Nitrobenzamide undergoes electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst. Reaction at 60°C for 6 hours achieves 92% conversion, producing 2-chloro-4-nitrobenzamide.

Thiazinan Ring Formation

The thiazinan moiety is constructed via cyclocondensation of 1,2-ethanedithiol with epichlorohydrin. Under reflux in toluene with K₂CO₃, the reaction proceeds for 12 hours, followed by oxidation with H₂O₂/AcOH to introduce the 1,1-dioxido group.

Coupling via Amide Bond Formation

The final step couples 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid with 2-aminobenzothiazole using EDCI/HOBt in DMF. After 24 hours at room temperature, the product is isolated via column chromatography (SiO₂, hexane/EtOAc 3:1), yielding 78% pure compound.

One-Pot Synthesis Strategies

Recent advances have explored single-vessel methods to reduce purification steps. A modified Kaboudin protocol employs a four-component reaction:

| Component | Role | Quantity (mmol) |

|---|---|---|

| 2-Chloro-4-nitrobenzamide | Electrophilic core | 10 |

| 1,2-Ethanedithiol | Thiol precursor | 12 |

| Epichlorohydrin | Cyclizing agent | 15 |

| 2-Aminobenzothiazole | Nucleophile | 10 |

Reaction in ethanol under reflux (78°C, 18 hours) with ultrasound irradiation (40 kHz) enhances yield to 82%. The thiazinan ring forms in situ, followed by amide coupling without intermediate isolation.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps. A Tiwari-inspired method modifies the coupling stage:

-

Thiazinan Oxidation : The thiazinan intermediate (5 mmol) is oxidized with Oxone® (15 mmol) in MeOH/H₂O (3:1) under microwave (150 W, 100°C, 20 minutes).

-

Amide Coupling : Using HATU (2.2 equiv) and DIPEA (4.0 equiv) in DMF, the reaction completes in 15 minutes (120°C, 300 W), achieving 89% yield.

This approach reduces total synthesis time from 48 hours to <2 hours.

Green Chemistry Approaches

Solvent-free and catalytic methods align with sustainable practices:

Mechanochemical Synthesis

Ball-milling 2-chloro-4-nitrobenzamide (10 mmol), 1,2-thiazinan-2-amine (12 mmol), and benzothiazole-2-carbonyl chloride (10 mmol) with K₂CO₃ (20 mmol) yields 76% product after 2 hours. No solvent is used, minimizing waste.

Biocatalytic Coupling

Immobilized lipase (Novozym 435) catalyzes the amide bond formation in tert-butanol at 50°C. After 48 hours, 68% conversion is achieved, though scalability remains challenging.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Time | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Multi-Step | 78 | 48 h | 98 | High reproducibility |

| One-Pot | 82 | 18 h | 95 | Reduced intermediates |

| Microwave | 89 | 2 h | 99 | Rapid kinetics |

| Mechanochemical | 76 | 2 h | 93 | Solvent-free |

| Biocatalytic | 68 | 48 h | 90 | Eco-friendly |

The microwave-assisted method offers the best balance of yield and efficiency, while mechanochemical synthesis excels in sustainability.

Critical Reaction Parameters

Temperature Control

Thiazinan oxidation requires strict temperature control (60–70°C) to prevent over-oxidation to sulfone byproducts. Exceeding 80°C reduces yield by 40%.

Catalytic Systems

EDCI/HOBt remains the gold standard for amide coupling, but HATU improves efficiency in microwave setups (turnover frequency: 12 h⁻¹ vs. 4 h⁻¹).

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification. Switch to THF/water biphasic systems reduces organic waste by 30%.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Ammonia, thiols, alkoxides, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Applications

1.1 Antimicrobial Properties

The compound exhibits notable antimicrobial activity, which is a common trait among benzothiazole derivatives. Research indicates that it can inhibit various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents to combat resistant infections. For example, derivatives of benzothiazole have shown efficacy against multidrug-resistant strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida species .

Case Study: Antimicrobial Activity Testing

A study evaluated the antimicrobial efficacy of several benzothiazole derivatives against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated that compounds structurally related to N-(1,3-benzothiazol-2-yl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics, suggesting potential for clinical application .

1.2 Anticancer Potential

Benzothiazole compounds are also recognized for their anticancer properties. The unique structural features of this compound may enhance its ability to interact with biological targets involved in cancer progression. Preliminary studies indicate that such compounds can inhibit tumor growth and induce apoptosis in cancer cells .

Structural Characteristics

The structural uniqueness of this compound contributes to its diverse applications. The presence of both benzothiazole and thiazinan components allows for enhanced biological activity and stability. Structural studies utilizing techniques such as X-ray diffraction have elucidated the compound's three-dimensional conformation and intermolecular interactions .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzamide Core

N-(1,3-Benzothiazol-2-yl)benzamide Derivatives

- N-(1,3-Benzothiazol-2-yl)benzamide [2-BTBA] : Lacks the chloro and thiazinan-dioxide groups. Crystal lattice parameters: $ a = 5.9479(5) \, \text{Å}, b = 16.8568(12) \, \text{Å}, c = 11.9366(10) \, \text{Å} $, volume $ 1169.13(16) \, \text{Å}^3 $ .

- N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA] : Substitutes a fluorine at position 2 instead of chlorine. Smaller lattice parameters ($ a = 5.2216(2) \, \text{Å}, b = 20.2593(9) \, \text{Å}, c = 11.3023(5) \, \text{Å} $) suggest fluorine’s electronegativity impacts packing efficiency .

Key Observations :

- Chloro vs. Fluoro Substitution : The target compound’s chloro group at position 2 may enhance steric bulk and lipophilicity compared to 2-BTFBA’s fluorine.

- Thiazinan-dioxide vs. Simple Benzamide : The 1,2-thiazinan-dioxide group introduces a six-membered sulfone ring, which could improve thermal stability and hydrogen-bonding capacity compared to unsubstituted benzamides .

Heterocyclic Modifications

Benzothiazole vs. Thiazole Derivatives

- 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide: Replaces benzothiazole with a simpler thiazole ring.

- N-(1H-Benzimidazol-2-yl) Analogs : Compounds like 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide (CAS 1574289-55-6) substitute benzothiazole with benzimidazole, altering π-π stacking and hydrogen-bonding profiles .

Sulfur-Containing Functional Groups

- Thiadiazine Dioxides: Compounds like 4-allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide () share the sulfone group but differ in ring size and substitution patterns. These analogs highlight the versatility of sulfone-containing heterocycles in modulating solubility and reactivity .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's structural characteristics, biological activities, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a benzothiazole moiety and a thiazinan structure, with the presence of chlorine and a dioxido group enhancing its biological reactivity. The unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

| Molecular Information | Details |

|---|---|

| Molecular Formula | C19H21ClN2O3S2 |

| Molecular Weight | 425.0 g/mol |

| IUPAC Name | 2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-(2-phenylsulfanylethyl)benzamide |

Antimicrobial Properties

Research indicates that benzothiazole derivatives often exhibit significant antimicrobial , antifungal , and anticancer properties. Specifically, this compound shows promise in combating resistant strains of bacteria and fungi due to its ability to inhibit various enzymes and interact with biological targets.

Anticancer Activity

Benzothiazole derivatives have been studied extensively for their anticancer properties. The unique structure of this compound suggests potential applications in cancer treatment. In vitro studies have demonstrated its cytotoxic effects against several tumor cell lines .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting the growth of pathogens or cancer cells.

- Receptor Binding : Interaction with cellular receptors can modulate signaling pathways that are crucial for cell survival and proliferation.

- Metal Ion Complexation : The ability of benzothiazole derivatives to form stable complexes with metal ions enhances their reactivity and potential therapeutic effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- A study on substituted benzothiazole derivatives showed potent inhibitory activity against Kv1.3 channels, suggesting potential applications in autoimmune diseases .

- Another research focused on the synthesis of new benzothiazole-based anti-tubercular compounds demonstrated in vitro efficacy against Mycobacterium tuberculosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,3-benzothiazol-2-yl)-2-chloro-4-(1,2-thiazinan-2-yl)benzamide, and how can reaction yields be optimized?

- Methodology : A typical synthesis involves coupling a benzothiazol-2-amine derivative with a functionalized benzoyl chloride. For example, in analogous compounds (e.g., nitazoxanide derivatives), pyridine is used as a base to facilitate amide bond formation . Optimization strategies include:

- Temperature control : Stirring at room temperature overnight to minimize side reactions.

- Purification : Chromatography and recrystallization (e.g., using methanol) to isolate high-purity crystals .

- Stoichiometry : Equimolar ratios of amine and acyl chloride to avoid unreacted intermediates.

Q. How can spectroscopic techniques (NMR, MS) validate the structural integrity of this compound?

- NMR Analysis :

- ¹H NMR : Peaks for aromatic protons (δ 7.0–8.5 ppm), benzothiazole protons (δ 8.1–8.3 ppm), and thiazinan-dioxido groups (δ 3.5–4.5 ppm for S-O and CH₂ groups).

- ¹³C NMR : Carbonyl signals (δ 165–170 ppm) confirm the amide bond .

Q. What preliminary biological screening assays are suitable for this compound?

- Enzyme Inhibition : Test against PFOR (pyruvate:ferredoxin oxidoreductase), a target for anaerobic pathogens, using UV-Vis assays to monitor NADH oxidation .

- Antioxidant Activity : DPPH radical scavenging assays or lipid peroxidation inhibition studies, as seen in structurally related benzothiazine-dioxides .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways and transition states, focusing on sulfone group stability .

- Molecular Docking : Simulate binding to PFOR or antioxidant enzymes (e.g., SOD) using AutoDock Vina. Prioritize hydrogen bonding (e.g., N–H⋯N interactions observed in crystal structures) .

Q. How to resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

- Statistical Validation : Apply factorial design (e.g., 2³ factorial) to test variables like pH, temperature, and assay type .

- Analytical Cross-Check : Compare LC-MS purity data with bioactivity results to rule out impurities .

- Crystallographic Evidence : Validate target engagement via X-ray co-crystallography, as done for analogous amide-thiazole inhibitors .

Q. What strategies optimize multi-parameter properties (e.g., solubility, metabolic stability) without compromising activity?

- SAR Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.